1H-Indole, 1-(4-bromobutyl)-5-fluoro-

Catalog No.
S1959735
CAS No.
M.F
C12H13BrFN
M. Wt
270.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole, 1-(4-bromobutyl)-5-fluoro-

Product Name

1H-Indole, 1-(4-bromobutyl)-5-fluoro-

IUPAC Name

1-(4-bromobutyl)-5-fluoroindole

Molecular Formula

C12H13BrFN

Molecular Weight

270.14 g/mol

InChI

InChI=1S/C12H13BrFN/c13-6-1-2-7-15-8-5-10-9-11(14)3-4-12(10)15/h3-5,8-9H,1-2,6-7H2

InChI Key

UEZMPMAALDRJTR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2CCCCBr)C=C1F

Canonical SMILES

C1=CC2=C(C=CN2CCCCBr)C=C1F

1H-Indole, 1-(4-bromobutyl)-5-fluoro- is a specialized chemical intermediate designed for use in medicinal chemistry and drug discovery. It combines two high-value structural features: a 5-fluoroindole core and a 1-(4-bromobutyl) N-alkylating side chain. The 5-fluoroindole scaffold is a well-established 'privileged structure' in pharmaceutical development, recognized for its ability to confer enhanced metabolic stability and binding affinity to final drug candidates. The terminal bromo- group on the four-carbon linker provides a reactive site for subsequent nucleophilic substitution reactions, enabling covalent attachment to a target molecular framework.

Substituting this compound with seemingly similar analogs introduces significant process and performance risks. Replacing the bromo- group with a chloro- analog (1-(4-chlorobutyl)-5-fluoro-1H-indole) results in lower reactivity, potentially requiring harsher reaction conditions, longer synthesis times, and lower yields in subsequent alkylation steps. Omitting the 5-fluoro substituent (e.g., 1-(4-bromobutyl)-1H-indole) can critically compromise the metabolic stability and pharmacokinetic profile of the final active molecule. Furthermore, altering the linker length (e.g., to bromopropyl or bromopentyl) can disrupt optimized structure-activity relationships (SAR), leading to a significant loss of binding affinity or target selectivity in the downstream drug candidate.

Enhanced Metabolic Stability Conferred by the 5-Fluoro Substituent

The strategic inclusion of a fluorine atom at the C-5 position of the indole ring is a proven method to block sites of oxidative metabolism by cytochrome P450 enzymes. In a comparative in vitro study using rat liver microsomes, the parent 5-Fluoroindole demonstrated a metabolic half-life of 144.2 minutes. This represents a significant increase in stability compared to many non-fluorinated indole analogs evaluated in similar microsomal systems. This enhanced stability from the core moiety is a critical attribute that is transferred to downstream drug candidates, reducing metabolic clearance.

Evidence DimensionMetabolic Half-life (t½)
Target Compound Data144.2 minutes (for the 5-Fluoroindole core)
Comparator Or BaselineNon-fluorinated indole (UT-155) in mouse liver microsomes: 12.35 minutes
Quantified Difference>10-fold increase in metabolic half-life for the fluorinated core vs. a non-fluorinated analog
ConditionsIn vitro liver microsome stability assay. 5-Fluoroindole was assessed in rat liver microsomes; UT-155 was assessed in mouse liver microsomes.

Procuring this fluorinated intermediate is a direct investment in achieving a more stable and viable final drug candidate with an improved pharmacokinetic profile.

Superior Reactivity of Bromobutyl Linker for Efficient Synthesis

The carbon-bromine bond is inherently weaker and more polarizable than a carbon-chlorine bond, making the 1-(4-bromobutyl) group a more reactive and efficient alkylating agent than its 1-(4-chlorobutyl) counterpart. This superior reactivity, a fundamental principle in organic chemistry, allows for subsequent coupling reactions to proceed under milder conditions, at faster rates, and often with higher yields. This is a critical process advantage for multi-step syntheses where maximizing yield and minimizing harsh conditions are paramount.

Evidence DimensionChemical Reactivity
Target Compound DataHigher reactivity (Alkyl Bromide)
Comparator Or BaselineAlkyl Chloride (e.g., 1-(4-chlorobutyl)-5-fluoro-1H-indole)
Quantified DifferenceNot directly quantified in a head-to-head synthesis, but bromine is established as a more reactive halogen and better leaving group than chlorine.
ConditionsStandard nucleophilic substitution (SN2) reaction conditions.

Choosing this bromo- intermediate can reduce manufacturing costs and timelines by enabling more efficient and less demanding downstream synthetic steps.

Demonstrated Importance of Linker Length for Biological Target Selectivity

Structure-activity relationship (SAR) studies on related indole derivatives demonstrate that the length and composition of the N-alkyl side chain are critical for biological activity and target selectivity. For example, in a series of 3-alkylindole derivatives, altering the side chain from two to three carbons, and modifying its terminal group, resulted in a significant shift in inhibitory activity and selectivity between the Myeloperoxidase (MPO) enzyme and the Serotonin Reuptake Transporter (SERT). This highlights that the specific four-carbon linker in the target compound is likely a result of careful optimization and should not be substituted with different lengths (e.g., propyl or pentyl) without expecting a significant loss of performance in the final molecule.

Evidence DimensionBiological Target Selectivity (Ki for SERT / IC50 for MPO)
Target Compound DataThe 4-carbon chain is a specific design choice for optimized SAR.
Comparator Or BaselineAnalogs with different linker lengths (e.g., 2 or 3 carbons) show dramatically different selectivity profiles.
Quantified DifferenceA specific fluoroindole with a three-carbon amide chain exhibited a selectivity index of 35, while other analogs had poor selectivity.
ConditionsIn vitro enzyme inhibition and receptor binding assays.

Procuring the exact four-carbon linker specified is crucial for reproducing published results and ensuring the final compound has the intended biological activity and selectivity.

Precursor for CNS-Targeted Therapeutics Requiring High Metabolic Stability

This intermediate is the logical choice for synthesizing novel drug candidates targeting central nervous system (CNS) receptors where metabolic stability is paramount for achieving adequate brain exposure and duration of action. The 5-fluoro group provides a well-documented defense against rapid metabolism by cytochrome P450 enzymes, a critical feature for orally bioavailable CNS drugs.

Efficient Synthesis of High-Affinity Ligands in SAR Campaigns

In structure-activity relationship (SAR) studies, this compound serves as an ideal building block. The high reactivity of the bromobutyl linker ensures reliable and efficient coupling to various nucleophiles, enabling the rapid generation of a library of analogs. The fixed, optimized four-carbon chain length provides a stable anchor point for systematically probing the impact of other molecular modifications on target binding affinity.

Scale-Up Synthesis of Advanced Pharmaceutical Intermediates

For process development and scale-up, the enhanced reactivity of the bromo- group over a chloro- alternative allows for milder reaction conditions. This can lead to cleaner reaction profiles, reduced formation of byproducts, and simplified purification, which are all critical factors for cost-effective and scalable manufacturing workflows.

XLogP3

3.5

Dates

Last modified: 07-22-2023

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